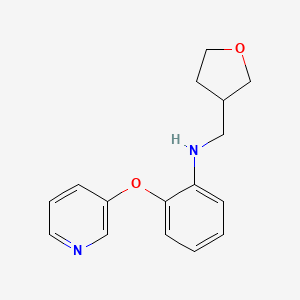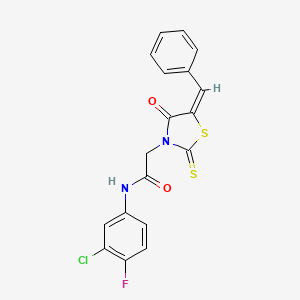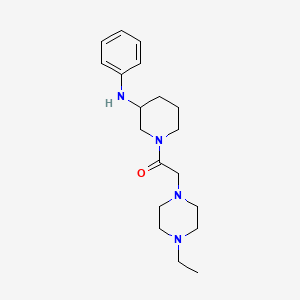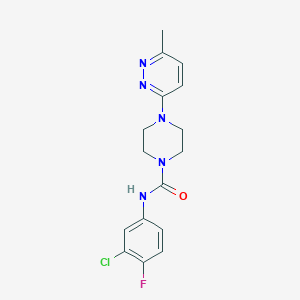![molecular formula C17H24N2O2S B6043082 [1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol](/img/structure/B6043082.png)
[1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol is a complex organic compound that features a combination of oxazole, piperidine, and thiophene moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol typically involves multi-step organic reactionsCommon reagents used in these steps include sulfuric acid, nitric acid, and various organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. Techniques such as flow chemistry and the use of catalytic processes could be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
[1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol can undergo various chemical reactions, including:
Oxidation: Conversion of the oxazole ring to oxazoles using oxidizing agents like manganese dioxide.
Reduction: Reduction of the oxazole ring to oxazolines under specific conditions.
Substitution: Nucleophilic substitution reactions involving the piperidine or thiophene groups.
Common Reagents and Conditions
Oxidation: Manganese dioxide, bromotrichloromethane, and other oxidizing agents.
Reduction: Hydrogen gas with a suitable catalyst.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the oxazole ring typically yields oxazoles, while reduction can produce oxazolines .
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel materials .
Biology and Medicine
In biology and medicine, derivatives of this compound may exhibit various biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry
In the industrial sector, this compound could be used in the development of advanced materials with specific properties, such as conductivity or stability. Its unique combination of functional groups makes it a versatile candidate for various applications .
Mechanism of Action
The mechanism of action of [1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol involves interactions with specific molecular targets. The oxazole ring may interact with enzymes or receptors, modulating their activity. The piperidine and thiophene groups can further influence the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Oxazole Derivatives: Compounds containing the oxazole ring, such as aleglitazar and mubritinib, which exhibit various biological activities.
Piperidine Derivatives: Compounds like piperidine itself, which is used in the synthesis of pharmaceuticals and other chemicals.
Thiophene Derivatives: Compounds such as thiophene-2-carboxylic acid, which are used in organic synthesis and material science.
Uniqueness
The uniqueness of [1-[(2-Ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol lies in its combination of three distinct functional groups, each contributing to its overall chemical and biological properties. This makes it a valuable compound for research and development in multiple fields .
Properties
IUPAC Name |
[1-[(2-ethyl-4-methyl-1,3-oxazol-5-yl)methyl]piperidin-4-yl]-thiophen-2-ylmethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2S/c1-3-16-18-12(2)14(21-16)11-19-8-6-13(7-9-19)17(20)15-5-4-10-22-15/h4-5,10,13,17,20H,3,6-9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVWLNKVCCWBFIK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC(=C(O1)CN2CCC(CC2)C(C3=CC=CS3)O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![9-(1-ethyl-1H-pyrazol-4-yl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B6043004.png)

![6-[(3-methoxybenzyl)oxy]-1-(2-pyridinylmethyl)-4-(1,3-thiazol-5-ylcarbonyl)-1,4-diazepan-2-one](/img/structure/B6043023.png)

![1-(4-methoxyphenyl)-4-{1-[(5-methyl-2-thienyl)methyl]-3-piperidinyl}piperazine](/img/structure/B6043035.png)
![[1-(3-methoxybenzyl)-3-piperidinyl][4-(methylthio)phenyl]methanone](/img/structure/B6043047.png)

![N-(3'-methyl-3-biphenylyl)-1-[(3-methyl-1H-pyrazol-1-yl)acetyl]-3-piperidinecarboxamide](/img/structure/B6043055.png)
![N-[2-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-[5-(1-pyrrolidinylmethyl)-1H-tetrazol-1-yl]acetamide](/img/structure/B6043058.png)

![5-{1-[(1-methyl-1H-1,2,3-benzotriazol-5-yl)carbonyl]-2-pyrrolidinyl}-2-thiophenecarboxamide](/img/structure/B6043075.png)
![1-(cyclobutylcarbonyl)-3-[2-(2-methylphenyl)ethyl]piperidine](/img/structure/B6043077.png)
![1-[(6-Chloro-2,3-dihydro-1,4-benzodioxin-5-yl)oxy]-3-(propan-2-ylamino)propan-2-ol;hydrochloride](/img/structure/B6043085.png)
![methyl 6-[3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)piperidine-1-carbonyl]pyridine-3-carboxylate](/img/structure/B6043097.png)
